molecular formula C10H11NOS B103008 2-Ethyl-6-methoxy-1,3-benzothiazole CAS No. 17142-77-7

2-Ethyl-6-methoxy-1,3-benzothiazole

Cat. No. B103008
CAS RN: 17142-77-7
M. Wt: 193.27 g/mol
InChI Key: FODBYDGJZCABRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methoxy-1,3-benzothiazole (EMBT) is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. EMBT is a heterocyclic compound that contains a benzothiazole ring and an ethyl and methoxy substituent. This compound has been studied extensively for its unique properties and potential applications in the fields of medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of 2-Ethyl-6-methoxy-1,3-benzothiazole is not fully understood. However, studies have shown that 2-Ethyl-6-methoxy-1,3-benzothiazole may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to have several biochemical and physiological effects. Studies have shown that 2-Ethyl-6-methoxy-1,3-benzothiazole can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-Ethyl-6-methoxy-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Ethyl-6-methoxy-1,3-benzothiazole in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, one of the limitations of using 2-Ethyl-6-methoxy-1,3-benzothiazole in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Ethyl-6-methoxy-1,3-benzothiazole. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 2-Ethyl-6-methoxy-1,3-benzothiazole. Another potential direction is the study of the mechanism of action of 2-Ethyl-6-methoxy-1,3-benzothiazole, which may provide insights into its potential applications in medicine and biology. Additionally, further studies are needed to determine the potential toxicity of 2-Ethyl-6-methoxy-1,3-benzothiazole and its limitations in various applications.
Conclusion
In conclusion, 2-Ethyl-6-methoxy-1,3-benzothiazole is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. 2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, further studies are needed to determine the potential toxicity of 2-Ethyl-6-methoxy-1,3-benzothiazole and its limitations in various applications.

Synthesis Methods

The synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole is a complex process that involves several steps. One of the most common methods for synthesizing 2-Ethyl-6-methoxy-1,3-benzothiazole is through the reaction of 2-mercapto benzoic acid with ethyl bromide and sodium hydroxide. The reaction produces 2-Ethyl-6-methoxy-1,3-benzothiazole as a yellow crystalline solid with a melting point of 68-70°C.

Scientific Research Applications

2-Ethyl-6-methoxy-1,3-benzothiazole has been studied for its potential applications in various scientific fields. One of the most promising applications of 2-Ethyl-6-methoxy-1,3-benzothiazole is in the field of medicine. 2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

17142-77-7

Product Name

2-Ethyl-6-methoxy-1,3-benzothiazole

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyl-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3

InChI Key

FODBYDGJZCABRE-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)OC

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

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